molecular formula C11H10FN3S B2522480 5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 694461-61-5

5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2522480
CAS RN: 694461-61-5
M. Wt: 235.28
InChI Key: NJNBIKPYOFXWET-UHFFFAOYSA-N
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Description

The compound of interest, 5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, is a derivative of the 1,2,4-triazole class, which is known for its wide range of biological activities. The presence of a fluorophenyl group is often associated with enhanced biological properties, as seen in various studies where fluorophenyl-containing triazole derivatives exhibit significant anti-inflammatory, analgesic, and antimicrobial activities . The introduction of different substituents on the triazole ring, such as alkyl or aryl groups, can lead to a variety of compounds with diverse pharmacological profiles .

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions starting from thiol precursors. For instance, the synthesis of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles begins with 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol, followed by various chemical transformations to introduce different substituents . Similarly, the synthesis of S-alkyl derivatives of 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives involves a stepwise approach using reagents like diethyl oxalate and hydrazine hydrate . The structures of these compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be substituted at various positions to yield compounds with different properties. The triazole ring can form dihedral angles with adjacent aromatic rings, influencing the overall molecular conformation and potentially the biological activity . The confirmation of the molecular structure is often achieved through crystallography or spectroscopic techniques .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including S-alkylation, to produce a range of compounds with potential biological activities . The introduction of different substituents can lead to changes in the reactivity and the types of chemical transformations that the triazole derivatives can undergo. These reactions are crucial for the synthesis of compounds with desired pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the triazole ring. These properties are important for the pharmacokinetic profile of the compounds and can be studied using various analytical techniques . The introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds .

Scientific Research Applications

Synthesis and Characterization

A comprehensive study on the synthesis and antimicrobial screening of novel 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains has been conducted. This research involved base-catalyzed alkylation processes to produce thiopropargylated 1,2,4-triazoles with high yields. The study further explored the click 1,3-dipolar cycloaddition reaction to afford regioselective 1,4-disubstituted mono- and bis(1,2,3-triazole) derivatives containing fluorinated 1,2,4-triazole moieties. These compounds were synthesized to evaluate their antimicrobial potency against a range of bacteria and fungi. Some compounds displayed promising antimicrobial activity, highlighting the significance of 5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol derivatives in developing new antimicrobial agents (Rezki et al., 2017).

Biological Activities

Research into the derivatives of this compound has led to the discovery of compounds with varied biological activities. For instance, studies have focused on the evaluation of these compounds as potential antimicrobial and antifungal agents. The synthesization and investigation of new derivatives have confirmed the structures of such compounds through modern physical-chemical analysis methods. This research underscores the potential of these derivatives in contributing to the development of novel therapeutic agents with antimicrobial and antifungal properties (Bihdan & Parchenko, 2018).

properties

IUPAC Name

3-(2-fluorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3S/c1-2-7-15-10(13-14-11(15)16)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNBIKPYOFXWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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